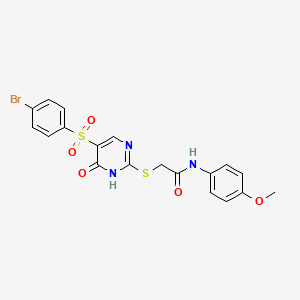

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

CAS No.: 893789-06-5

Cat. No.: VC7650003

Molecular Formula: C19H16BrN3O5S2

Molecular Weight: 510.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893789-06-5 |

|---|---|

| Molecular Formula | C19H16BrN3O5S2 |

| Molecular Weight | 510.38 |

| IUPAC Name | 2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C19H16BrN3O5S2/c1-28-14-6-4-13(5-7-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-8-2-12(20)3-9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |

| Standard InChI Key | FQALWWOAQRNQRJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |

Introduction

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring a diverse array of functional groups, including a sulfonyl group, a dihydropyrimidinyl moiety, and an acetamide linkage. This structural complexity suggests potential applications in medicinal chemistry and biological research, particularly in areas such as enzyme inhibition and receptor interaction.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including the formation of the dihydropyrimidine ring and the introduction of the sulfonyl and acetamide groups. Characterization methods would likely include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure.

Biological Activity

Compounds with similar structures have been studied for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The sulfonyl group, in particular, may enhance interactions with biological targets, potentially leading to inhibitory effects on enzymes or receptors.

Research Findings and Potential Applications

While specific research findings on 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide are not available, compounds with analogous structures have shown promise in medicinal chemistry. For instance, sulfonyl-containing compounds have been explored for their ability to inhibit enzymes involved in inflammation and cancer progression.

Data Tables

Given the lack of specific data on this compound, a general table outlining potential biological activities of similar compounds can be constructed:

| Compound Type | Biological Activity | Potential Applications |

|---|---|---|

| Sulfonyl-containing compounds | Enzyme inhibition, anti-inflammatory | Cancer, inflammatory diseases |

| Dihydropyrimidine derivatives | Antiviral, anticancer | Viral infections, cancer therapy |

| Acetamide-based compounds | Anti-inflammatory, analgesic | Pain management, inflammatory conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume